

Gedatolisib Analytical Method: Summary from Published Research

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Compound Focus: Gedatolisib

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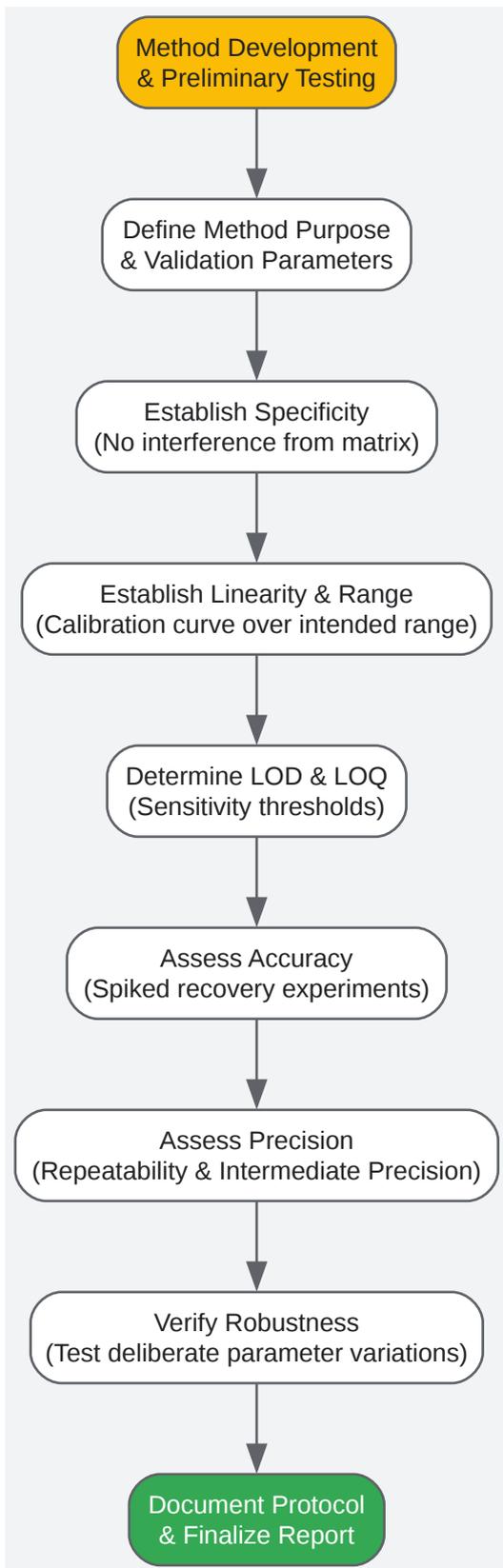
A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **gedatolisib** in mouse plasma was developed and validated as per US FDA guidelines [1] [2]. The core parameters of this method are summarized in the following table.

Parameter	Description / Value
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]
Analytical Column	Atlantis dC18 column [1] [2]
Mobile Phase	Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% formic acid [1] [2]
Flow Rate	0.7 mL/min [1] [2]
Internal Standard (IS)	Idelalisib [1] [2]
Run Time	2.0 min [1] [2]
Retention Time	Gedatolisib: 0.80 min; Idelalisib (IS): 0.95 min [1] [2]

Parameter	Description / Value
MS Transitions (m/z)	Gedatolisib: 616.40 → 488.20; Idelalisib: 416.05 → 176.10 [1] [2]
Linearity Range	1.33 – 2667 ng/mL [1] [2]
Accuracy (Intra-day)	99 - 106% [1] [2]
Accuracy (Inter-day)	96 - 104% [1] [2]
Sample Extraction	Protein precipitation [1] [2]
Application	Applied to a pharmacokinetics study after intravenous administration in mice [1] [2]

General Framework for Analytical Method Validation

While the search results provide a specific example, a robust validation protocol must comprehensively evaluate multiple parameters. The following workflow outlines the key stages and decision points in the method development and validation process, based on standard industry practices [3].



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The validation should be guided by international standards, such as the **ICH Q2(R1)** guideline, and must document evidence for the following parameters [3]:

- **Specificity/Selectivity:** Ability to unequivocally assess the analyte (**gedatolisib**) in the presence of other components like the biological matrix, excipients, or impurities [3].
- **Linearity and Range:** The method should produce results that are directly proportional to the concentration of **gedatolisib** within a specified range (e.g., 1.33–2667 ng/mL, as shown above) [1] [2] [3].
- **Accuracy:** This represents the closeness of the test results to the true value. It is typically determined by measuring the recovery of **gedatolisib** spiked into the plasma matrix [3].
- **Precision:**
 - **Repeatability:** Precision under the same operating conditions over a short time (intra-day precision) [3].
 - **Intermediate Precision:** Precision within the same laboratory (e.g., different days, different analysts, different equipment) (inter-day precision) [3].
- **Limit of Detection (LOD) & Limit of Quantification (LOQ):** The lowest amount of **gedatolisib** that can be detected (LOD) and quantified with acceptable accuracy and precision (LOQ) [3].
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) [3].
- **Stability:** The stability of **gedatolisib** in plasma under various conditions (e.g., freeze-thaw, benchtop, long-term storage) should be established [1] [2].

Important Notes and Limitations

- **Incomplete Protocol Details:** The available publication [1] [2] confirms that these parameters were validated but does not provide the exhaustive, step-by-step experimental details for each test (e.g., exact procedures for robustness testing, full stability data, detailed system suitability tests) that would be required to replicate the protocol fully in a lab.
- **Consult Original Sources:** For a complete implementation, you must obtain the full text of the primary research article for any missing details.
- **Platform-Specific Considerations:** The mass spectrometry parameters (e.g., source temperature, gas flows, voltages) are highly instrument-specific and would need to be optimized in your laboratory.

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